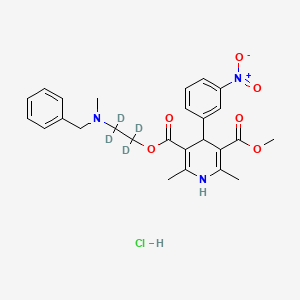
Nicardipine-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicardipine-d4 (hydrochloride) is a deuterated form of Nicardipine hydrochloride, a potent calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Nicardipine. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d4 (hydrochloride) involves the reaction of 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester with 3-methyl-4-(3’-nitrophenyl)-3-methyl crotonate in an inert solvent. The reaction is monitored using thin layer chromatography or high performance liquid chromatography. The product is then decolorized, filtered, and crystallized using hydrochloric acid to form high-purity alpha-crystal-form or beta-crystal-form Nicardipine hydrochloride .
Industrial Production Methods: Industrial production of Nicardipine-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of solid dispersion techniques to enhance the solubility of the compound, making it suitable for fast dissolving tablet formulations .
Análisis De Reacciones Químicas
Types of Reactions: Nicardipine-d4 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Nicardipine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nicardipine.
Biology: Used in cellular studies to investigate the effects of calcium channel blocking on cell viability and proliferation.
Industry: Used in the formulation of fast dissolving tablets for the treatment of hypertension and angina.
Mecanismo De Acción
Nicardipine-d4 (hydrochloride) exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac muscle and smooth muscle cells. This inhibition leads to the relaxation of blood vessels, reducing blood pressure and alleviating chest pain. The molecular targets include calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .
Comparación Con Compuestos Similares
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used for similar indications.
Comparison: Nicardipine-d4 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological effects. Compared to Nifedipine and Amlodipine, Nicardipine has a more potent vasodilatory effect and is less likely to cause cardiodepressant effects .
Propiedades
Fórmula molecular |
C26H30ClN3O6 |
|---|---|
Peso molecular |
520.0 g/mol |
Nombre IUPAC |
5-O-[2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i13D2,14D2; |
Clave InChI |
AIKVCUNQWYTVTO-MMJSDMDPSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N(C)CC3=CC=CC=C3.Cl |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
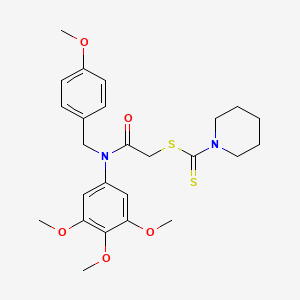

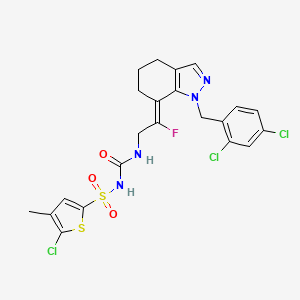

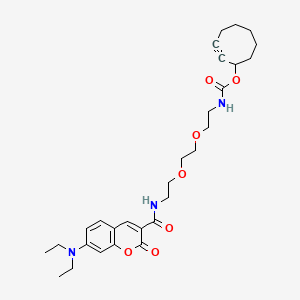

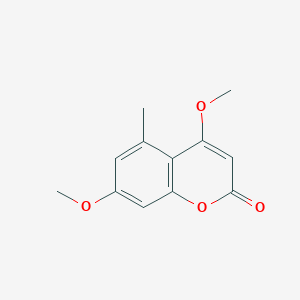
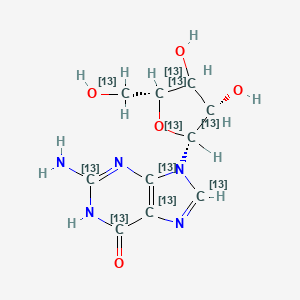
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)

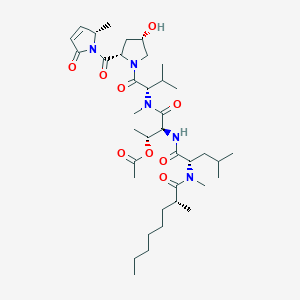
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)
